1-(2-Hydroxyethyl)piperazine-2,5-dione
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Overview
Description
1-(2-Hydroxyethyl)piperazine-2,5-dione is a heterocyclic organic compound that features a piperazine ring substituted with a hydroxyethyl group and a dione functionality. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)piperazine-2,5-dione can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU leads to the formation of protected piperazines . Deprotection followed by selective intramolecular cyclization yields the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as alkylation of piperazine derivatives and subsequent purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dione functionality can be reduced to form diols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(2-Hydroxyethyl)piperazine-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)piperazine-2,5-dione involves its interaction with molecular targets and pathways within biological systems. For instance, its radioprotective effects are attributed to its ability to mitigate DNA damage caused by ionizing radiation, thereby preventing apoptosis . The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)piperazine: A closely related compound with similar structural features but lacking the dione functionality.
1-(2-Aminoethyl)piperazine: Another similar compound with an aminoethyl group instead of a hydroxyethyl group.
1-Ethylpiperazine: A derivative with an ethyl group substitution.
Uniqueness: 1-(2-Hydroxyethyl)piperazine-2,5-dione is unique due to its combination of a hydroxyethyl group and a dione functionality, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-(2-hydroxyethyl)piperazine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c9-2-1-8-4-5(10)7-3-6(8)11/h9H,1-4H2,(H,7,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSLUKCGZJOZNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CC(=O)N1)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600155 |
Source
|
Record name | 1-(2-Hydroxyethyl)piperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143411-79-4 |
Source
|
Record name | 1-(2-Hydroxyethyl)piperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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